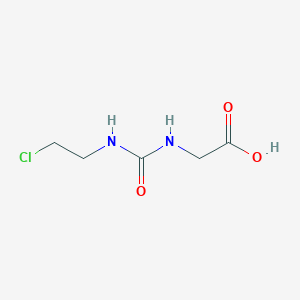
2-(2-Chloroethylcarbamoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylcarbamoylamino)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and a chloroethylcarbamoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylcarbamoylamino)acetic acid typically involves the reaction of chloroethylamine with glycine. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Chloroethylamine with Glycine:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylcarbamoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylcarbamoylamino)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylcarbamoylamino)acetic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethylcarbamoylamino)acetic acid: Similar structure with a bromoethyl group instead of a chloroethyl group.
2-(2-Iodoethylcarbamoylamino)acetic acid: Similar structure with an iodoethyl group instead of a chloroethyl group.
2-(2-Fluoroethylcarbamoylamino)acetic acid: Similar structure with a fluoroethyl group instead of a chloroethyl group.
Uniqueness
2-(2-Chloroethylcarbamoylamino)acetic acid is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. The chloroethyl group can undergo unique substitution reactions and form covalent bonds with nucleophiles, making it distinct from its analogs with different halogen groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
87219-18-9 |
|---|---|
Fórmula molecular |
C5H9ClN2O3 |
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
2-(2-chloroethylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C5H9ClN2O3/c6-1-2-7-5(11)8-3-4(9)10/h1-3H2,(H,9,10)(H2,7,8,11) |
Clave InChI |
CEDUJPWCSLBKJL-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


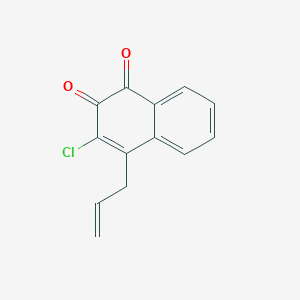
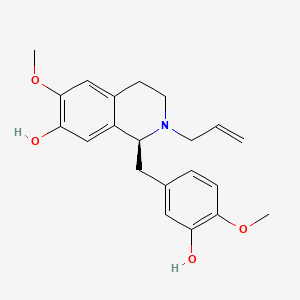
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)
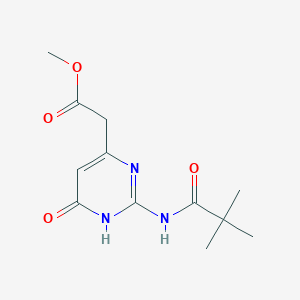

![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
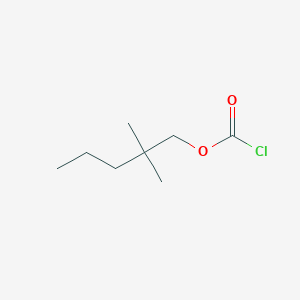
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
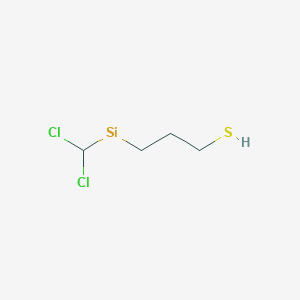
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)

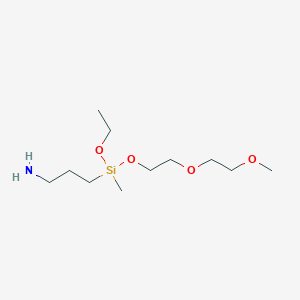
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
